2-Benzyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-benzyl-5-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-28-18-10-9-17(22)13-19(18)30(26,27)25-11-5-8-16(14-25)21-24-23-20(29-21)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,16H,5,8,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGXQEXMLUEZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or other suitable reactions.
Functionalization with Fluoro and Methoxy Groups: These groups can be introduced through electrophilic aromatic substitution or other methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could occur at various functional groups, potentially altering the compound’s biological activity.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 373.46 g/mol. Its structure includes a thiadiazole ring fused with a piperidine moiety and a sulfonyl group, which enhances its reactivity and biological activity. The synthesis typically involves multi-step reactions requiring careful control of conditions such as temperature and solvent choice (e.g., dioxane or DMF) to ensure product purity and yield.
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole moiety exhibit notable antimicrobial properties. For instance, compounds similar to 2-Benzyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus species .
Anticancer Potential
Thiadiazole derivatives are recognized for their anticancer properties. Studies have demonstrated that compounds containing the thiadiazole scaffold can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, certain derivatives have been shown to induce significant cytotoxic effects on cancer cell lines .
Anticonvulsant Effects
Research into the anticonvulsant activity of thiadiazole derivatives indicates that they may interact with GABA receptors and voltage-gated ion channels. In vivo studies have reported that certain derivatives exhibit potent anticonvulsant effects in models induced by pentylenetetrazole (PTZ) and maximal electroshock (MES), suggesting their potential for treating epilepsy .
Case Studies
- Antimicrobial Efficacy : A study evaluated various 1,3,4-thiadiazole derivatives for their antimicrobial activities. Compounds with substitutions at the C-5 position showed enhanced antibacterial effects compared to standard antibiotics like streptomycin .
- Anticancer Activity : Another investigation focused on the synthesis of thiadiazole derivatives and their evaluation against different cancer cell lines. The findings revealed that specific modifications to the thiadiazole scaffold could significantly increase cytotoxicity against breast cancer cells .
- Anticonvulsant Screening : In a systematic evaluation of anticonvulsant properties, several synthesized compounds were tested using the MES model. The results indicated that certain thiadiazole derivatives provided substantial protection against seizures, outperforming traditional anticonvulsants like valproic acid in efficacy .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, thiadiazoles can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural variations include heterocyclic cores (e.g., oxadiazole vs. thiadiazole), substituent types (e.g., sulfonyl groups, aryl rings), and bioactivity profiles.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence :
- The 1,3,4-thiadiazole core (target compound, ) is associated with broader antimicrobial and antifungal activity compared to 1,3,4-oxadiazole derivatives (8m, 8n). This difference may arise from the sulfur atom’s electronegativity and polarizability, which can enhance interactions with biological targets .
Substituent Effects: Sulfonyl Groups: The 5-fluoro-2-methoxyphenyl sulfonyl group in the target compound contrasts with the 4-methoxyphenyl sulfonyl groups in 8m/8n. Fluorine’s electron-withdrawing effect may improve metabolic stability and binding affinity, as seen in fluorinated antifungal agents .
Biological Activity: Antimicrobial Potential: highlights thiadiazoles with pyrazolyl/nitrophenyl groups showing activity against E. coli and B. mycoides. The target compound’s benzyl and fluoro-methoxy groups could similarly disrupt microbial membranes or enzymes . Antifungal Optimization: emphasizes that hydrophobic side chains (e.g., propylpiperazine) enhance antifungal activity against C. albicans by interacting with CYP51. The target compound’s 5-fluoro-2-methoxyphenyl group may mimic this effect .
Synthesis and Physicochemical Properties :
- High yields (>75%) are achievable for sulfonyl-piperidine derivatives (8m, 8n, ) via reflux or coupling reactions, suggesting feasible scalability for the target compound .
- The planar thiadiazole-acetamido unit in (r.m.s. deviation 0.082 Å) and intramolecular S···O interactions may improve crystallinity and solubility, which could be relevant for the target compound’s formulation .
Unresolved Questions and Limitations
- The target compound’s explicit biological data (e.g., IC50 values, toxicity) are absent in the provided evidence, necessitating further empirical studies.
- Comparative docking studies (as in ) would clarify whether its fluorinated aryl group enhances CYP51 binding compared to non-fluorinated analogs.
Biological Activity
2-Benzyl-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of a piperidine moiety and a sulfonyl group enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to 2-benzyl-5-thiadiazole have shown:
- Growth Inhibition : In vitro studies indicated that related thiadiazole derivatives inhibited the growth of breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL . This suggests a strong potential for development as anticancer agents.
- Mechanism of Action : The anticancer activity is often attributed to cell cycle arrest at the G2/M phase and down-regulation of key proteins involved in tumor progression such as MMP2 and VEGFA .
Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively studied. Notable findings include:
- Broad Spectrum Activity : Compounds with similar structures have demonstrated efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains. For example, derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values lower than standard antibiotics, indicating their potential as effective antimicrobial agents. For instance, certain thiadiazole derivatives had an MIC of 32.6 µg/mL against specific bacterial strains .
Other Biological Activities
Beyond anticancer and antimicrobial effects, the biological activity of 2-benzyl-5-thiadiazole extends to:
- Anti-inflammatory Effects : Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
- Antiviral and Analgesic Properties : Some studies suggest potential antiviral activities and analgesic effects associated with certain thiadiazole compounds .
Research Findings Summary
Case Studies
- Case Study on Anticancer Activity : A derivative similar to 2-benzyl-5-thiadiazole was tested against various cancer cell lines showing promising results in inhibiting cell proliferation through modulation of cell cycle checkpoints.
- Case Study on Antimicrobial Efficacy : Another study evaluated a series of thiadiazole derivatives against clinical isolates of bacteria and fungi, concluding that some compounds were significantly more effective than traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
